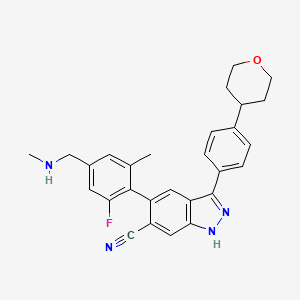

Hpk1-IN-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H27FN4O |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

5-[2-fluoro-6-methyl-4-(methylaminomethyl)phenyl]-3-[4-(oxan-4-yl)phenyl]-1H-indazole-6-carbonitrile |

InChI |

InChI=1S/C28H27FN4O/c1-17-11-18(16-31-2)12-25(29)27(17)23-14-24-26(13-22(23)15-30)32-33-28(24)21-5-3-19(4-6-21)20-7-9-34-10-8-20/h3-6,11-14,20,31H,7-10,16H2,1-2H3,(H,32,33) |

InChI Key |

FLVHPYFASVFXNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC3=C(C=C2C#N)NN=C3C4=CC=C(C=C4)C5CCOCC5)F)CNC |

Origin of Product |

United States |

Foundational & Exploratory

Hpk1 Inhibition in T-Cells: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell function.[1][2] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling and thereby limiting anti-tumor immunity.[3][4][5] Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy, aiming to unleash the full potential of T-cells to recognize and eliminate malignant cells.[4][5]

While this guide focuses on the well-documented mechanism of action for potent and selective small-molecule HPK1 inhibitors, the specific compound "Hpk1-IN-16" is not widely referenced in publicly available scientific literature. The principles, pathways, and experimental data described herein are based on extensively studied prototypical HPK1 inhibitors and are considered representative for this class of therapeutic agents.

Core Mechanism of Action: Releasing the Brakes on T-Cell Activation

The central role of HPK1 is to attenuate signal transduction following TCR engagement.[1][4] The kinase activity of HPK1 is pivotal to this negative regulatory function.[3]

1. TCR Activation and HPK1 Recruitment: Upon antigen recognition by the TCR, a signaling cascade is initiated, leading to the formation of a complex of adaptor proteins, including the Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3][4] HPK1 is recruited to this signalosome.[6]

2. SLP-76 Phosphorylation: Activated HPK1 then phosphorylates the adaptor protein SLP-76 at a key serine residue, Serine 376 (pSLP-76).[1][2][6]

3. Signal Termination: This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[6] The degradation of this critical scaffolding protein effectively dismantles the TCR signalosome, terminating the downstream signaling required for full T-cell activation.[2][6]

4. The Role of HPK1 Inhibitors: Small molecule inhibitors of HPK1 are ATP-competitive agents that bind to the kinase domain of HPK1, preventing the phosphorylation of SLP-76.[7] By blocking this initial negative feedback step, HPK1 inhibitors sustain the TCR signal, leading to a more robust and durable T-cell response. This results in enhanced T-cell proliferation, increased production of effector cytokines, and augmented anti-tumor activity.[1][6][7]

Signaling Pathway Diagram

Caption: HPK1 signaling pathway in T-cells and the mechanism of inhibition.

Quantitative Effects of HPK1 Inhibition on T-Cell Function

Pharmacological inhibition of HPK1 leads to measurable enhancements in T-cell activity. The data presented below are representative values compiled from studies of various potent, selective HPK1 inhibitors.

| Parameter | Assay | Vehicle Control | HPK1 Inhibitor Treated | Fold Change/Effect |

| HPK1 Kinase Activity | Biochemical Kinase Assay | 100% Activity | IC50: 2 - 55 nM | Potent Inhibition |

| SLP-76 Phosphorylation | Cellular pSLP-76 (Ser376) Assay | High Phosphorylation | IC50: ~55 nM | Dose-dependent decrease |

| IL-2 Production | Human PBMC (anti-CD3/CD28 stim) | Baseline | Significant Increase | >2-fold increase |

| IFN-γ Production | Human PBMC (anti-CD3/CD28 stim) | Baseline | Significant Increase | >2-fold increase |

| T-Cell Proliferation | CFSE Dilution Assay | Baseline Proliferation | Increased Proliferation | Dose-dependent increase |

| CD25 Expression | Flow Cytometry on CD8+ T-cells | Basal Expression | Increased % Positive Cells | Significant Increase |

| CD69 Expression | Flow Cytometry on CD8+ T-cells | Basal Expression | Increased % Positive Cells | Significant Increase |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings related to HPK1 inhibition. Below are summaries of core experimental protocols.

T-Cell Isolation and Activation Assay

-

Objective: To assess the effect of an HPK1 inhibitor on T-cell activation and cytokine production.

-

Methodology:

-

Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor leukopaks using Ficoll-Paque density gradient centrifugation.

-

Purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) with negative selection kits.

-

Culture purified T-cells in complete RPMI medium. Pre-treat cells with various concentrations of the HPK1 inhibitor or DMSO (vehicle control) for 1-2 hours.

-

Transfer cells to plates pre-coated with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to stimulate TCR signaling.

-

Incubate for 24-72 hours.

-

Collect supernatants for cytokine analysis and harvest cells for flow cytometry or proliferation assays.

-

Cytokine Production Analysis (Cytokine Bead Array)

-

Objective: To quantify the secretion of key cytokines like IL-2 and IFN-γ.

-

Methodology:

-

Use supernatants collected from the T-cell activation assay.

-

Perform a multiplex cytokine bead array (CBA) assay according to the manufacturer's instructions.

-

Briefly, mix supernatants with capture beads specific for IL-2, IFN-γ, and other cytokines of interest.

-

Add a PE-conjugated detection reagent to form a sandwich complex.

-

Acquire data on a flow cytometer.

-

Calculate cytokine concentrations by comparing sample fluorescence intensity to a standard curve.

-

SLP-76 Phosphorylation Assay (Flow Cytometry)

-

Objective: To directly measure the inhibition of HPK1's immediate downstream target in a cellular context.

-

Methodology:

-

Stimulate PBMCs or purified T-cells with anti-CD3/CD28 antibodies for a short duration (e.g., 15-30 minutes) in the presence of the HPK1 inhibitor or vehicle.

-

Immediately fix the cells with a formaldehyde-based buffer to preserve phosphorylation states.

-

Permeabilize the cells with a methanol-based buffer to allow intracellular antibody staining.

-

Stain with a fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376) and antibodies for cell surface markers (e.g., CD4, CD8).

-

Analyze the median fluorescence intensity (MFI) of pSLP-76 within the T-cell populations using a flow cytometer.

-

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating HPK1 inhibitors.

Conclusion

Inhibition of HPK1 kinase activity represents a compelling therapeutic strategy for enhancing T-cell-mediated anti-tumor immunity. By preventing the phosphorylation and subsequent degradation of the key adaptor protein SLP-76, small molecule inhibitors of HPK1 effectively remove an intrinsic brake on the T-cell activation machinery. This leads to a more potent and sustained immune response, characterized by increased T-cell proliferation and effector cytokine production. The experimental frameworks provided offer robust methods for the continued investigation and development of this promising class of immuno-oncology agents.

References

- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arcusbio.com [arcusbio.com]

- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

The Role of Hpk1-IN-16 in Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity. Its inhibition represents a promising strategy in cancer immunotherapy to enhance T-cell-mediated tumor cell destruction. This technical guide provides an in-depth overview of the role of HPK1, with a focus on the therapeutic potential of its inhibitors, exemplified by compounds such as Hpk1-IN-16 and other small molecules. This document details the underlying signaling pathways, summarizes key preclinical and clinical data, provides representative experimental protocols, and visualizes complex biological and experimental processes.

Introduction to HPK1 in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a member of the Ste20-like serine/threonine kinase family. It functions as a crucial intracellular immune checkpoint, negatively regulating T-cell receptor (TCR) signaling.[1][2][3] In the context of cancer, HPK1 activity can dampen the immune system's ability to recognize and eliminate tumor cells, thereby contributing to immune evasion.[3] Genetic knockout or pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, increase cytokine production, and lead to potent anti-tumor immune responses in preclinical models.[4][5][6] Consequently, the development of small molecule inhibitors targeting HPK1 is an area of intense research and development in immuno-oncology.[1][7]

The HPK1 Signaling Pathway

Upon T-cell receptor (TCR) engagement with an antigen, HPK1 is recruited to the TCR signaling complex. Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[8] This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76.[8] The degradation of SLP-76 destabilizes the TCR signaling complex, attenuating downstream signaling cascades, including the activation of phospholipase C gamma 1 (PLCγ1) and the extracellular signal-regulated kinase (ERK) pathway.[8][9] By inhibiting HPK1, this negative feedback loop is disrupted, leading to sustained TCR signaling, enhanced T-cell proliferation, and increased production of effector cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).[8][9]

Caption: HPK1 Signaling Pathway in T-Cells.

Quantitative Data for HPK1 Inhibitors

A number of small molecule inhibitors of HPK1 have been developed and characterized. The following tables summarize key quantitative data for selected compounds, including their in vitro potency and cellular activity.

Table 1: In Vitro Potency of Selected HPK1 Inhibitors

| Compound | IC50 (nM) | Assay Method | Reference |

| GNE-1858 | 1.9 | Biochemical Assay | [10] |

| Compound K | 2.6 | Biochemical Assay | [10] |

| XHS (piperazine analog) | 2.6 | Biochemical Assay | [10] |

| Diaminopyrimidine carboxamide compound 22 | 0.061 | Biochemical Assay | [10] |

| Unnamed Insilico Medicine Compound | 10.4 | Biochemical Assay | [11] |

| Sunitinib | 15 | Biochemical Assay | [12] |

| ISR-05 | 24,200 | Kinase Inhibition Assay | [13] |

| ISR-03 | 43,900 | Kinase Inhibition Assay | [13] |

| M074-2865 | 2,930 | Kinase Inhibition Assay | [10] |

Table 2: Cellular and In Vivo Activity of Selected HPK1 Inhibitors

| Compound | Activity Metric | Value | Model System | Reference |

| XHS (piperazine analog) | SLP-76 PBMC IC50 | 600 nM | Human PBMCs | [10] |

| Unnamed Insilico Medicine Compound | Tumor Growth Inhibition (TGI) - Monotherapy | 42% | CT26 Syngeneic Mouse Model | [11] |

| Unnamed Insilico Medicine Compound | Tumor Growth Inhibition (TGI) - with anti-PD-1 | 36% (anti-PD-1 alone) | CT26 Syngeneic Mouse Model | [11] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of HPK1 inhibitors. Below are representative protocols for key experiments.

HPK1 Kinase Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies HPK1 kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer

-

Test inhibitor (e.g., this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add 1 µL of the inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of recombinant HPK1 enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing MBP and ATP).

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value of the inhibitor.[14][15]

Western Blot for Phospho-SLP-76

This method is used to assess the inhibition of HPK1's downstream target in a cellular context.

Materials:

-

Human or murine T-cells (e.g., Jurkat cells or primary T-cells)

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

-

Test inhibitor

-

Lysis buffer

-

Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture T-cells and treat with various concentrations of the test inhibitor for a specified time.

-

Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-SLP-76.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total SLP-76 as a loading control.[16]

In Vivo Syngeneic Mouse Tumor Model

This protocol evaluates the anti-tumor efficacy of an HPK1 inhibitor in an immunocompetent mouse model.

Materials:

-

Syngeneic mouse strain (e.g., BALB/c or C57BL/6)

-

Murine tumor cell line (e.g., CT26 colon carcinoma or MC38 colorectal adenocarcinoma)

-

Test inhibitor formulated for in vivo administration

-

Anti-PD-1 antibody (for combination studies)

-

Calipers for tumor measurement

Procedure:

-

Implant a known number of tumor cells subcutaneously into the flank of the mice.

-

Once tumors are palpable, randomize the mice into treatment groups (e.g., vehicle, inhibitor alone, anti-PD-1 alone, combination).

-

Administer the test inhibitor and/or anti-PD-1 antibody according to the desired schedule and route of administration.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the mice for signs of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration).

-

Calculate tumor growth inhibition (TGI).[11]

Visualization of Experimental Workflows and Logic

Caption: HPK1 Inhibitor Development Workflow.

Clinical Development of HPK1 Inhibitors

Several HPK1 inhibitors have advanced into clinical trials, highlighting the significant interest in this target. These trials are evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of these agents, both as monotherapy and in combination with other immunotherapies, such as anti-PD-1 antibodies.

Table 3: Selected HPK1 Inhibitors in Clinical Trials

| Compound | Developer | Phase | Indication | ClinicalTrials.gov Identifier |

| CFI-402411 | Treadwell Therapeutics | Phase 1/2 | Advanced Solid Malignancies | NCT04521413[17] |

| BGB-15025 | BeiGene | Phase 1/2 | Advanced Solid Tumors | NCT04649385[18] |

| NDI-101150 | Nimbus Therapeutics | Phase 1/2 | Solid Tumors | NCT05128487[17] |

| GRC 54276 | Glenmark Pharmaceuticals | Phase 1/2 | Advanced Solid Tumors and Lymphomas | NCT05878691[17] |

Conclusion

The inhibition of HPK1 represents a compelling and scientifically validated approach to enhancing anti-tumor immunity. As a negative regulator of T-cell signaling, targeting HPK1 with small molecule inhibitors can unleash a more potent and durable immune response against cancer. The preclinical data for compounds like this compound and others are promising, and the ongoing clinical trials will be crucial in determining the therapeutic utility of this class of immuno-oncology agents. The continued development of potent and selective HPK1 inhibitors holds the potential to benefit a broad range of cancer patients, both as monotherapy and in combination with existing immunotherapies.

References

- 1. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 6. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A perspective on HPK1 as a novel immuno-oncology drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 12. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 13. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPK1 Kinase Enzyme System Application Note [promega.jp]

- 15. biofeng.com [biofeng.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. onclive.com [onclive.com]

- 18. ir.beonemedicines.com [ir.beonemedicines.com]

Hpk1-IN-16 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of immune responses, particularly in T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell activity.[5][6] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by HPK1 and the effects of its inhibition, with a focus on the potent and selective inhibitor, Hpk1-IN-16.

Core Signaling Pathways Modulated by HPK1

HPK1 acts as a central node in integrating and attenuating signals downstream of the T-cell receptor. Its kinase activity is essential for its negative regulatory function.[7] Upon TCR engagement, HPK1 is recruited to the plasma membrane and activated through a series of phosphorylation events.[8][9] Activated HPK1 then modulates multiple downstream signaling cascades, primarily the T-Cell Receptor (TCR) signaling pathway, the c-Jun N-terminal kinase (JNK) pathway, and the Nuclear Factor-κB (NF-κB) pathway.[10][11]

T-Cell Receptor (TCR) Signaling Pathway

The most well-characterized role of HPK1 is its negative regulation of TCR signaling. Upon TCR activation, HPK1 is recruited to the linker for activation of T-cells (LAT) signalosome.[6] There, it gets phosphorylated and activated by upstream kinases.[8] Activated HPK1 then phosphorylates key downstream targets, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[12][13][14]

HPK1 directly phosphorylates SLP-76 at Serine 376.[14][15] This phosphorylation event creates a binding site for 14-3-3 chaperone proteins.[12][13][14] The recruitment of 14-3-3 proteins to SLP-76 leads to the dissociation of the SLP-76/Vav1/Nck complex from the LAT signalosome, thereby dampening the downstream signaling cascade that is crucial for T-cell activation, including calcium mobilization and ERK activation.[12][13][14][16] Inhibition of HPK1, for instance by this compound, prevents the phosphorylation of SLP-76, leading to sustained TCR signaling and enhanced T-cell activation.[3]

References

- 1. MAP4K1 - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Hematopoietic Progenitor Kinase 1 Involves Relocation, Autophosphorylation, and Transphosphorylation by Protein Kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of hematopoietic progenitor kinase 1 involves relocation, autophosphorylation, and transphosphorylation by protein kinase D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 | Semantic Scholar [semanticscholar.org]

- 13. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel pathway down-modulating T cell activation involves HPK-1-dependent recruitment of 14-3-3 proteins on SLP-76 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

Hpk1-IN-16 and its Effect on T-Cell Receptor Signaling: A Technical Whitepaper

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, effectively acting as an intracellular immune checkpoint.[2][3] By attenuating T-cell activation, HPK1 limits the duration and intensity of an immune response to prevent excessive inflammation and autoimmunity.[1] However, in the context of oncology, this braking mechanism can be exploited by tumors to evade immune surveillance.[4] Consequently, inhibiting HPK1 has emerged as a promising therapeutic strategy to enhance anti-tumor immunity.[5]

Hpk1-IN-16 is identified as a potent and selective inhibitor of HPK1.[6] This technical guide will provide an in-depth overview of the core mechanism by which HPK1 inhibitors like this compound modulate T-cell receptor signaling, supported by quantitative data from representative small molecule inhibitors, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Releasing the Brakes on T-Cell Activation

Upon antigen recognition by the T-cell receptor, a signaling cascade is initiated to activate the T-cell. A key event is the formation of a signalosome complex involving the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76kDa).[7] HPK1 is activated downstream of the TCR and negatively regulates this pathway by directly phosphorylating SLP-76 at a specific residue, Serine 376 (Ser376).[3][8][9]

This phosphorylation event creates a docking site for the 14-3-3 protein, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[8] This action destabilizes the entire TCR signaling complex, thereby attenuating downstream signals required for full T-cell activation, including the phosphorylation of PLCγ1 and ERK.[8][10]

HPK1 inhibitors, such as this compound, are ATP-competitive small molecules that bind to the kinase domain of HPK1, blocking its catalytic activity.[7] This inhibition prevents the phosphorylation of SLP-76 at Ser376, thereby preserving the integrity of the TCR signalosome, sustaining downstream signaling, and leading to enhanced T-cell activation, proliferation, and cytokine production.[7][10]

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arcusbio.com [arcusbio.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound|CAS 2294965-95-8|DC Chemicals [dcchemicals.com]

- 7. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 8. wp.ryvu.com [wp.ryvu.com]

- 9. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

Hpk1-IN-16: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation and anti-tumor immunity. Its inhibition presents a promising strategy in immuno-oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Hpk1-IN-16, a potent and selective inhibitor of HPK1. Detailed experimental protocols, quantitative biological data, and a visual representation of the associated signaling pathway are presented to facilitate further research and development in this area.

Introduction to HPK1 as a Therapeutic Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a member of the Ste20 family of serine/threonine kinases.[1] It is primarily expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs).[2] HPK1 functions as a crucial negative regulator of immune responses, particularly in the context of T-cell receptor (TCR) signaling.[2][3]

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream substrates, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and proteasomal degradation of SLP-76.[1][4] The destabilization of the SLP-76 signalosome ultimately dampens T-cell activation, proliferation, and cytokine production.[4]

Genetic studies involving HPK1 knockout or kinase-dead mice have demonstrated enhanced anti-tumor immunity and T-cell effector functions.[4] These findings have solidified HPK1 as a compelling therapeutic target for cancer immunotherapy. The development of small molecule inhibitors that can effectively block HPK1's kinase activity is a key strategy to unleash the full potential of the immune system against cancer.

Discovery of this compound

This compound has been identified as a potent and selective inhibitor of HPK1.[5] Its discovery was part of a broader effort to develop small molecules targeting HPK1 for cancer immunotherapy. The compound is referenced in patent WO2019051199A1 as compound 39.[5]

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary and contained within patent literature, a general synthetic approach for similar kinase inhibitors often involves multi-step organic synthesis. These routes typically focus on the construction of a core scaffold that can effectively bind to the ATP-binding pocket of the kinase, followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of quinoline-based HPK1 inhibitors, for example, has been described in the literature and often involves key steps such as nucleophilic aromatic substitution and cross-coupling reactions to build the final molecule.[6]

Biological Activity and Selectivity

The biological activity of this compound and other representative HPK1 inhibitors is summarized in the table below. This data highlights the potency and, in some cases, the selectivity of these compounds.

| Compound Name | Target | IC50 (nM) | Ki (nM) | Cellular Assay (IC50/EC50) | Kinase Selectivity | Reference |

| This compound | HPK1 | Potent and Selective | - | - | Selective | [5] |

| Unnamed Compound [I] | HPK1 | 0.2 | - | 3 nM (pSLP76); 1.5 nM (IL-2) | - | [7] |

| Compound 7h | HPK1 | - | - | - | Highly selective; only MAP4K3 inhibited >50% at 20 nM | [8] |

| Sunitinib | Multi-RTK, HPK1 | - | ~10 | - | Broad | [9] |

| GNE-1858 | HPK1 | 1.9 | - | - | - | [10] |

| XHS | HPK1 | 2.6 | - | 0.6 µM (SLP76 PBMC) | 751-fold vs JAK1 | [10] |

| Compound K (BMS) | HPK1 | 2.6 | - | - | 50-fold vs MAP4K family | [10] |

| Compound 3a | HPK1 | 48 | - | - | - | [6] |

Experimental Protocols

HPK1 Kinase Inhibition Assay (General Protocol)

Biochemical assays to determine the half-maximal inhibitory concentration (IC50) of compounds against HPK1 are crucial for drug discovery. A common method is the ADP-Glo™ Kinase Assay.

Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the kinase activity.

Materials:

-

Recombinant HPK1 enzyme

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

ATP

-

Kinase assay buffer (e.g., HEPES, MgCl2, Brij-35)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Test compound (e.g., this compound)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant HPK1 enzyme, and the substrate/ATP mixture.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for approximately 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for about 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for HPK1 Activity (pSLP76)

Cellular assays are essential to confirm that the inhibitor can engage its target within a biological context. Measuring the phosphorylation of SLP-76 at Ser376 is a direct readout of HPK1 activity in cells.[11]

Principle: T-cells (e.g., Jurkat cells) are stimulated to activate the TCR signaling pathway, leading to HPK1 activation and subsequent phosphorylation of SLP-76. The level of phosphorylated SLP-76 (pSLP76) is then quantified, typically by ELISA or flow cytometry, in the presence and absence of the inhibitor.

Materials:

-

Jurkat T-cells

-

Cell culture medium

-

TCR stimulating agents (e.g., anti-CD3/anti-CD28 antibodies)

-

Test compound (e.g., this compound)

-

Lysis buffer

-

Antibodies: anti-SLP76 (total) and anti-pSLP76 (Ser376)

-

ELISA plates or flow cytometer

Procedure:

-

Culture Jurkat cells to the desired density.

-

Pre-incubate the cells with various concentrations of the test compound.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate TCR signaling.

-

After a defined incubation period, lyse the cells to extract proteins.

-

Quantify the levels of total SLP76 and pSLP76 (Ser376) using a sandwich ELISA or intracellular flow cytometry staining.

-

Normalize the pSLP76 signal to the total SLP76 signal.

-

Calculate the percent inhibition of SLP76 phosphorylation and determine the cellular IC50 value.

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling cascade.

Caption: HPK1 Negative Regulation of TCR Signaling.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of HPK1 and serves as a lead compound for the development of novel immuno-oncology therapeutics. The data and protocols presented in this guide are intended to support the research community in further exploring the therapeutic potential of HPK1 inhibition. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of HPK1 inhibitors to translate their potent in vitro activity into effective and safe clinical candidates.

References

- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 5. This compound|CAS 2294965-95-8|DC Chemicals [dcchemicals.com]

- 6. Design, synthesis, and biological evaluation of novel HPK1 inhibitors possessing 3-cyano-quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

- 8. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

The Structure-Activity Relationship of HPK1 Inhibitors: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors, Focusing on Core Moieties, Bioassays, and Structure-Activity Relationship (SAR) Principles.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell and B-cell receptor signaling.[1][2][3] Its role in dampening immune responses makes it a compelling target for cancer immunotherapy.[4][5] The development of small molecule inhibitors of HPK1 aims to restore and enhance anti-tumor immunity by blocking this negative regulatory pathway. While specific, detailed structure-activity relationship (SAR) data for the compound Hpk1-IN-16 is not extensively available in the public domain, this guide provides a comprehensive overview of the SAR principles gleaned from various reported series of potent HPK1 inhibitors. This document outlines the critical signaling pathways, key experimental protocols for inhibitor characterization, and quantitative data for representative compounds, offering a valuable resource for researchers in the field.

The Role of HPK1 in Immune Regulation

HPK1 is predominantly expressed in hematopoietic cells and functions as a crucial negative feedback regulator in the T-cell receptor (TCR) signaling cascade.[1] Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376.[6][7][8] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent proteasomal degradation, thereby attenuating the T-cell response.[2] Inhibition of HPK1 kinase activity prevents SLP-76 phosphorylation, leading to sustained T-cell activation, enhanced proliferation, and increased secretion of effector cytokines such as Interleukin-2 (IL-2).[2][4][5] This mechanism of action forms the basis for the therapeutic hypothesis of targeting HPK1 in oncology.

Structure-Activity Relationship of HPK1 Inhibitors: Representative Data

The development of potent and selective HPK1 inhibitors has been a focus of many research efforts. Several distinct chemical scaffolds have been identified with promising activity. The following tables summarize the in vitro and cellular activities of representative HPK1 inhibitors from different chemical series.

Table 1: Biochemical and Cellular Activity of Representative HPK1 Inhibitors

| Compound ID | Scaffold | HPK1 IC50 (nM) | Cellular pSLP-76 IC50 (µM) | IL-2 Secretion EC50 (µM) | Reference |

| Compound 3a | 3-Cyano-quinoline | 48 | Not Reported | Not Reported | [5] |

| Compound 21 | Macrocyclic 2,4-diaminopyrimidine | 1.0 | Not Reported | Not Reported | [9] |

| Compound 16 | Spiro analogue | 2.67 | Not Reported | Not Reported | [2] |

| GNE-1858 | Not Disclosed | 1.9 | Not Reported | Not Reported | [10] |

| AZ3246 | Not Disclosed | < 3 | Not Reported | 0.09 | [11] |

| [I] | Not Disclosed | 10.4 | Not Reported | Not Reported | [12] |

Table 2: Pharmacokinetic Properties of Selected HPK1 Inhibitors

| Compound ID | Species | Dosing | T1/2 (h) | CL (mL/min/kg) | Oral Bioavailability (%) | Reference |

| Compound 14g | Rat | 2 mg/kg IV | 9.98 | 52.3 | Not Applicable | [13] |

| [I] | Mouse | 1 mg/kg IV | 0.6 | Not Reported | 116 | [12] |

| [I] | Rat | 10 mg/kg PO | 0.8 | Not Reported | 80 | [12] |

Experimental Protocols

The characterization of HPK1 inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ kinase assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[14][15]

Protocol:

-

Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (or DMSO as a control), 2 µL of HPK1 enzyme, and 2 µL of a substrate/ATP mixture (e.g., Myelin Basic Protein as substrate).

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

-

Luminescence Detection: Measure the luminescence signal using a plate reader. The signal intensity correlates with the amount of ADP produced and thus the HPK1 kinase activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-SLP76 (pSLP-76) Assay

This assay measures the level of phosphorylated SLP-76 in a cellular context, providing a direct readout of HPK1 activity within intact cells.[6][7]

Protocol:

-

Cell Culture: Use a suitable cell line, such as the human T-cell leukemia line Jurkat, which endogenously expresses HPK1.[6]

-

Compound Treatment: Pre-incubate the Jurkat cells with various concentrations of the test inhibitor.

-

T-Cell Stimulation: Stimulate the T-cell receptor signaling pathway by adding anti-CD3/CD28 antibodies. This activation leads to HPK1-mediated phosphorylation of SLP-76.

-

Cell Lysis: After a defined stimulation period, lyse the cells to release the intracellular proteins.

-

ELISA: Quantify the amount of phosphorylated SLP-76 (Ser376) using a sandwich ELISA. This typically involves a capture antibody specific for total SLP-76 and a detection antibody that recognizes the phosphorylated form of SLP-76 at Ser376.[6]

-

Data Analysis: Determine the IC50 value of the inhibitor by plotting the pSLP-76 levels against the inhibitor concentration.

Logic of a Typical SAR Study for HPK1 Inhibitors

The goal of a structure-activity relationship study is to systematically modify the chemical structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties.

Conclusion

The inhibition of HPK1 is a promising strategy in immuno-oncology. The development of potent and selective small molecule inhibitors requires a thorough understanding of the structure-activity relationships that govern their interaction with the target kinase. While specific SAR data for this compound is limited in public literature, the principles and methodologies outlined in this guide, based on data from other well-characterized HPK1 inhibitors, provide a solid foundation for researchers and drug development professionals. The systematic application of biochemical and cellular assays, coupled with iterative chemical synthesis, is essential for the identification of lead candidates with desirable therapeutic profiles. The continued exploration of novel chemical scaffolds will be crucial in advancing HPK1 inhibitors into the clinic.

References

- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 2. researchgate.net [researchgate.net]

- 3. giiresearch.com [giiresearch.com]

- 4. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel HPK1 inhibitors possessing 3-cyano-quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 11. This compound|CAS 2294965-95-8|DC Chemicals [dcchemicals.com]

- 12. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 13. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biofeng.com [biofeng.com]

- 15. HPK1 Kinase Enzyme System Application Note [worldwide.promega.com]

Hpk1-IN-16 for Oncology Target Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Hpk1-IN-16, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), for the purpose of target validation in oncology. This document details the scientific rationale for targeting HPK1, the specific characteristics of this compound, and the experimental protocols necessary to validate HPK1 as a therapeutic target in cancer.

Introduction: HPK1 as a Key Immuno-Oncology Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, and also modulates the activity of B cells and dendritic cells (DCs).[1][2] In the context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening the anti-tumor immune response and allowing cancer cells to evade immune surveillance.

The inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity. Preclinical studies using genetic knockout or kinase-dead models of HPK1 have demonstrated augmented T-cell activation, increased cytokine production, and significant tumor growth inhibition. Small molecule inhibitors of HPK1 are therefore being actively pursued as a novel class of cancer immunotherapeutics, both as monotherapy and in combination with existing checkpoint inhibitors.

This compound: A Potent and Selective HPK1 Inhibitor

This compound is a potent and selective small molecule inhibitor of HPK1, identified as compound 39 in patent WO2019051199A1. Its chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 2294965-95-8 |

| Molecular Formula | C28H27FN4O4 |

| Molecular Weight | 502.54 g/mol |

Quantitative Biological Data

The following table summarizes the in vitro activity of this compound against HPK1. The data is extracted from patent WO2019051199A1, where this compound is referred to as compound 39. The patent states that compounds were tested in a biochemical assay and demonstrated an IC50 of less than 100 nM. For the purpose of this guide, a representative value is used.

| Assay Type | Target | Result (IC50) |

| Biochemical Assay | HPK1 | < 100 nM |

Experimental Protocols for HPK1 Target Validation

This section provides detailed methodologies for key experiments to validate HPK1 as a target in oncology using this compound.

HPK1 Biochemical Kinase Assay

Objective: To determine the in vitro potency of this compound against purified HPK1 enzyme.

Materials:

-

Recombinant human HPK1 enzyme

-

This compound (dissolved in DMSO)

-

ATP

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing the HPK1 enzyme and MBP substrate in kinase buffer. Add 5 µL of the master mix to each well.

-

Prepare a solution of ATP in kinase buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for HPK1.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cellular Assay for HPK1 Target Engagement (pSLP-76)

Objective: To assess the ability of this compound to inhibit HPK1 activity in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76, at Serine 376.

Materials:

-

Jurkat T-cells

-

This compound (dissolved in DMSO)

-

Anti-CD3/anti-CD28 antibodies for T-cell stimulation

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: Rabbit anti-phospho-SLP-76 (Ser376) and Mouse anti-total SLP-76

-

HRP-conjugated secondary antibodies

-

Western blot reagents and equipment

-

Alternatively, a TR-FRET or ELISA-based assay kit for pSLP-76 (Ser376) can be used for higher throughput.

Procedure (Western Blot):

-

Culture Jurkat T-cells in appropriate media.

-

Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes.

-

Wash the cells with cold PBS and lyse them using cell lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total SLP-76 as a loading control.

-

Quantify the band intensities and normalize the pSLP-76 signal to the total SLP-76 signal.

-

Calculate the percent inhibition of pSLP-76 and determine the cellular IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model of cancer.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

-

Human cancer cell line (e.g., a colorectal or melanoma cell line)

-

This compound formulated for oral or intraperitoneal administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant the human cancer cells into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Administer this compound or vehicle to the mice daily (or as determined by pharmacokinetic studies).

-

Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Analyze the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Optional: Tumors can be processed for pharmacodynamic marker analysis (e.g., pSLP-76) or immune cell infiltration by immunohistochemistry or flow cytometry.

Visualizing HPK1 Signaling and Experimental Workflows

HPK1 Signaling Pathway in T-Cells```dot

Caption: Experimental workflow for validating HPK1 as an oncology target using this compound.

Logical Relationship of HPK1 Inhibition in Cancer Therapy

Caption: Logical flow from HPK1 inhibition by this compound to anti-tumor effect.

References

In-depth Technical Guide: Selectivity Profile of HPK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy.[1][2] As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening T-cell activation and proliferation.[3][4] The development of small molecule inhibitors targeting HPK1 aims to reverse this immunosuppressive effect and enhance anti-tumor immunity.[1][4]

A crucial aspect in the development of any kinase inhibitor is its selectivity profile. High selectivity is paramount to minimize off-target effects and ensure that the therapeutic action is derived from the intended target.[2][5] This guide provides an in-depth overview of the selectivity of HPK1 inhibitors, focusing on representative compounds for which public data is available. Due to the proprietary nature of many drug development programs, a comprehensive selectivity profile for a specific compound like Hpk1-IN-16 is not publicly available. Therefore, this document will utilize data from well-characterized HPK1 inhibitors, such as CompK and NDI-101150, to illustrate the expected selectivity profile for this class of molecules.

HPK1 Signaling Pathway

HPK1 functions as a key node in the T-cell receptor signaling cascade. Upon TCR engagement, HPK1 is recruited to the immunological synapse where it becomes activated.[6] Activated HPK1 then phosphorylates downstream substrates, most notably the adapter protein SLP-76 at Ser376.[3][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, effectively terminating the TCR signal.[3][4] By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to sustained T-cell activation, cytokine production, and enhanced anti-tumor immune responses.[1][7]

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.

Selectivity Profile of HPK1 Inhibitors

The development of highly selective HPK1 inhibitors is crucial to avoid off-target effects, particularly against other members of the MAP4K family which share a high degree of structural similarity.[8] The following tables present representative selectivity data for two well-characterized HPK1 inhibitors, CompK and NDI-101150, against other kinases.

Table 1: Selectivity of CompK against MAP4K Family Members

| Kinase | IC50 (nM) | Fold Selectivity vs. HPK1 |

| HPK1 (MAP4K1) | 2.6 | 1 |

| MAP4K2 | >1000 | >384 |

| MAP4K3 (GLK) | 140 | 54 |

| MAP4K4 (HGK) | >1000 | >384 |

| MAP4K5 | >1000 | >384 |

| MAP4K6 | >1000 | >384 |

Data compiled from publicly available sources for illustrative purposes.[8][9]

Table 2: Selectivity of NDI-101150 against a Panel of Kinases

| Kinase | Enzymatic IC50 (nM) | Fold Selectivity vs. HPK1 |

| HPK1 (MAP4K1) | <10 | 1 |

| MAP4K2 | >3000 | >300 |

| MAP4K3 (GLK) | >3000 | >300 |

| MAP4K4 (HGK) | >3000 | >300 |

| MAP4K5 | >3000 | >300 |

| LCK | >10000 | >1000 |

| ZAP70 | >10000 | >1000 |

| ITK | >10000 | >1000 |

| JAK1 | >10000 | >1000 |

| JAK2 | >10000 | >1000 |

| JAK3 | >10000 | >1000 |

| TYK2 | >10000 | >1000 |

Data compiled from publicly available sources for illustrative purposes.[10]

These tables demonstrate that potent and highly selective HPK1 inhibitors can be developed, exhibiting greater than 50-fold selectivity against the most closely related MAP4K family member, MAP4K3 (GLK), and over 300-fold selectivity against other kinases.[8][10]

Experimental Protocols for Kinase Selectivity Assays

The selectivity of kinase inhibitors is typically determined using in vitro biochemical assays. Two common methods are the ADP-Glo™ Kinase Assay and Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[11][12] The luminescent signal is proportional to the amount of ADP generated and therefore reflects the kinase activity.

Materials:

-

HPK1 enzyme and other kinases for selectivity profiling

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test inhibitor (e.g., this compound)

-

384-well plates

Procedure:

-

Kinase Reaction:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).

-

Add 2 µL of the kinase solution.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.

-

Incubate at room temperature for 60 minutes.[6]

-

-

ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[6]

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and to provide luciferase and luciferin for the luminescent reaction.

-

Incubate at room temperature for 30-60 minutes.[13]

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery of highly selective and potent HPK1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 4. Development and Implementation of a Miniaturized High-Throughput Time-Resolved Fluorescence Energy Transfer Assay to Identify Small Molecule Inhibitors of Polo-Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPK1 inhibitor CompK | HPK1 (MAP4K1) inhibitor | Probechem Biochemicals [probechem.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 12. worldwide.promega.com [worldwide.promega.com]

- 13. promega.com [promega.com]

Hpk1-IN-16: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Hpk1-IN-16, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document outlines its chemical properties, mechanism of action, and provides detailed experimental protocols for its application in research settings.

Core Properties of this compound

This compound is a small molecule inhibitor targeting HPK1, a key negative regulator of T-cell activation. Its physicochemical properties are summarized below.

| Property | Value |

| Molecular Weight | 508.57 g/mol |

| Chemical Formula | C28H27FN4O4 |

| CAS Number | 2294965-95-8 |

| Physical State | Solid powder |

Mechanism of Action and Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and proliferation.[2] This negative feedback is a vital mechanism to maintain immune homeostasis and prevent excessive immune responses.[2] However, in the context of cancer, this can be detrimental as it allows tumors to evade immune surveillance.[2]

Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][3][4] Phosphorylation of SLP-76 leads to its ubiquitination and subsequent proteasomal degradation, which attenuates the T-cell activation signal.[3][4]

This compound, as an inhibitor of HPK1, blocks this kinase activity. By preventing the phosphorylation of SLP-76, this compound disrupts the negative feedback loop, leading to sustained T-cell activation, enhanced cytokine production, and a more robust anti-tumor immune response.[1][2]

Below is a diagram illustrating the HPK1 signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of HPK1 inhibitors like this compound to study T-cell activation.

In Vitro T-Cell Activation Assay

This protocol describes the stimulation of primary human T-cells and the assessment of activation markers and cytokine production in the presence of this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human T Cell Enrichment Cocktail

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

-

This compound (dissolved in DMSO)

-

Prostaglandin E2 (PGE2) (optional, for suppression studies)

-

ELISA kits for IL-2 and IFN-γ

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-CD25, anti-CD69)

Workflow Diagram:

Procedure:

-

Isolate Human T-Cells: Isolate T-cells from fresh human PBMCs using a negative selection method like the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's protocol.

-

Prepare Stimulation Plates: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use. Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the cell culture medium.

-

Cell Treatment: Resuspend the isolated T-cells in complete RPMI-1640 medium. Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 1-2 hours. For suppression studies, PGE2 can be added at this step.[5]

-

Cell Stimulation: Plate the pre-treated T-cells in the anti-CD3 coated wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours.

-

Cytokine Analysis: After incubation, centrifuge the plate and collect the supernatant. Quantify the concentration of cytokines such as IL-2 and IFN-γ using ELISA kits according to the manufacturer's instructions.[5]

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers like CD25 and CD69. Analyze the cells using a flow cytometer to determine the percentage of activated T-cells.

Western Blot for SLP-76 Phosphorylation

This protocol is designed to assess the direct inhibitory effect of this compound on the phosphorylation of its substrate, SLP-76, in a T-cell line like Jurkat cells.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Anti-CD3 antibody (e.g., OKT3)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture Jurkat T-cells in complete RPMI-1640 medium. Pre-treat the cells with this compound or vehicle control for 1-2 hours.

-

T-Cell Receptor Stimulation: Stimulate the T-cells with an anti-CD3 antibody (e.g., OKT3) for a short period (e.g., 5-15 minutes) to induce TCR signaling and HPK1 activation.[3]

-

Cell Lysis: Immediately after stimulation, place the cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Strip the membrane and re-probe with antibodies for total SLP-76 and a loading control like β-actin to ensure equal protein loading. Quantify the band intensities to determine the relative levels of phosphorylated SLP-76.

This technical guide provides a foundational understanding of this compound and its application in immunological research. For further details and specific applications, researchers are encouraged to consult the primary literature on HPK1 inhibition.

References

- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 5. aacrjournals.org [aacrjournals.org]

Hpk1-IN-16: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Hpk1-IN-16, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information herein is intended to support researchers and drug development professionals in the effective handling, storage, and application of this compound in preclinical studies. All quantitative data is presented in clear, tabular format, and detailed experimental protocols are provided to guide laboratory practices. Visual diagrams of the HPK1 signaling pathway and a general experimental workflow for solubility assessment are also included to facilitate a deeper understanding.

Quantitative Data Summary

While specific quantitative solubility data for this compound in a range of solvents remains limited in publicly available resources, stability information has been reported by suppliers. The following tables summarize the currently available data.

Table 1: Stability of this compound

| Form | Storage Temperature (°C) | Shelf Life | Source |

| Powder | -20 | 2 years | [1] |

| In DMSO | 4 | 2 weeks | [1] |

| In DMSO | -80 | 6 months | [1] |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not explicitly published. However, standardized methodologies for small molecule kinase inhibitors can be readily adapted. The following are detailed, generalized protocols for key experiments.

Protocol for Determining Thermodynamic Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in various solvents, a critical parameter for in vitro and in vivo studies.

Objective: To determine the saturated concentration of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., DMSO, Ethanol, Water, Phosphate-Buffered Saline (PBS) pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO). This will be used to create a standard curve for HPLC analysis.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a vial. The excess solid should be visually apparent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC standard curve.

-

HPLC Analysis: Inject the diluted supernatant onto the HPLC system. The concentration of this compound is determined by comparing the peak area to the standard curve.

-

Data Reporting: The solubility is reported in units of µg/mL or mM.

Protocol for Assessing Stability in Solution

This protocol describes a general method for evaluating the stability of this compound in a specific solvent over time, which is crucial for ensuring the integrity of stock solutions and experimental results.

Objective: To determine the degradation of this compound in solution under specific storage conditions.

Materials:

-

This compound stock solution in the solvent of interest

-

Storage vials

-

Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C and -80°C)

-

HPLC system with a suitable column and detector

Procedure:

-

Initial Analysis (Time 0): Immediately after preparing the this compound stock solution, perform an initial HPLC analysis to determine the initial concentration and purity. This serves as the baseline.

-

Sample Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles. Store the vials at the desired temperatures.

-

Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a vial from each storage condition.

-

HPLC Analysis: Analyze the samples by HPLC. The chromatogram should be carefully examined for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The stability is often reported as the time at which a certain percentage of the compound (e.g., 90%) remains.

Mandatory Visualizations

The following diagrams illustrate the HPK1 signaling pathway and a general experimental workflow.

Caption: HPK1 Signaling Pathway in T-Cells.

Caption: General Workflow for Solubility and Stability Assessment.

References

Hpk1-IN-16: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling information for Hpk1-IN-16, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information is intended to guide laboratory personnel in the safe use and management of this compound.

Chemical and Physical Properties

This compound is a small molecule inhibitor being investigated for its role in cancer immunotherapy.[1][2] Understanding its physical and chemical characteristics is fundamental to its safe handling.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | Not Available | [3] |

| CAS Number | 2294965-95-8 | [1][3] |

| Molecular Formula | C28H27FN4O4 | [1][3] |

| Molecular Weight | 454.54 g/mol | [1][3] |

| Appearance | Powder | [1] |

| Purity | Not specified, for research use only | [2] |

Toxicological Information

The primary hazards associated with this compound are related to its potential toxicity if ingested and its environmental impact.

| Hazard Classification (GHS) | Code | Description | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life | [3] |

| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects | [3] |

LD50/LC50: No data available.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

| Condition | Recommendation | Reference |

| Handling | Avoid inhalation, and contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation. | [3] |

| Storage (Powder) | 2 years at -20°C | [1] |

| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [1] |

| General Storage | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. | [3] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [3] |

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Procedure | Reference |

| Eye Contact | Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. | [3] |

| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. | [3] |

| Inhalation | Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. | [3] |

| Ingestion | Wash out mouth with water; Do NOT induce vomiting; call a physician. | [3] |

Experimental Protocols and Workflows